Tetrapropylammonium-15N bromide (TPABr-15N) is an isotopically labeled quaternary ammonium salt primarily utilized as a structure-directing agent (SDA) and high-resolution nuclear magnetic resonance (NMR) probe in materials science. In the synthesis of MFI-type zeolites, such as ZSM-5 and silicalite-1, the tetrapropylammonium cation templates the formation of the microporous framework. By incorporating a stable 15N isotope at the central nitrogen atom, this compound provides an isolated, spin-1/2 nucleus that is highly sensitive to its local electrostatic environment. For procurement professionals and laboratory managers, sourcing the 15N-labeled bromide salt ensures access to a highly stable, gravimetrically precise precursor that enables advanced solid-state NMR (ssNMR) crystallography, allowing researchers to track zeolite nucleation, map host-guest interactions, and quantify active site distributions with a level of detail unattainable using standard unlabeled reagents [1].
Substituting Tetrapropylammonium-15N bromide with standard, unlabeled TPABr or aqueous TPA-15N hydroxide compromises both analytical resolution and formulation precision. Natural abundance nitrogen consists overwhelmingly of 14N, a quadrupolar nucleus (spin I=1). In the asymmetric electrostatic environment of a zeolite framework, 14N exhibits massive quadrupolar broadening, which smears the NMR signal and obliterates the site-specific resolution required to distinguish different crystallographic channel intersections. While 13C-labeled TPA is an alternative, it yields complex, overlapping spectra due to the multiple carbon environments in the propyl chains, whereas the single central 15N atom provides a clean, unambiguous reporter of the cation's core environment. Furthermore, attempting to substitute the solid bromide salt with a pre-made TPA-15N hydroxide solution introduces procurement and handling risks; hydroxide solutions readily absorb atmospheric CO2 to form carbonates and experience concentration drift over time, destroying the strict stoichiometric precision required for reproducible, high-cost isotopic doping in catalyst synthesis[1].
The primary driver for procuring the 15N-labeled variant is its nuclear spin properties. Under Cross-Polarization Magic Angle Spinning (CP-MAS) NMR, the 15N nucleus yields sharp, isotropic resonances that can resolve distinct TPA+ orientations within the zeolite framework. In contrast, the 14N nucleus in unlabeled TPABr suffers from severe quadrupolar coupling, resulting in extreme line broadening that masks specific chemical shifts [1].
| Evidence Dimension | NMR signal linewidth and site resolution |
| Target Compound Data | 15N (Spin I=1/2) yields sharp resonances (linewidths < 1 ppm) capable of distinguishing straight vs. sinusoidal channel occupancies. |
| Comparator Or Baseline | Unlabeled 14N TPABr (Spin I=1) yields broad, featureless signals (broadening often > 100 kHz) due to asymmetric electric field gradients. |
| Quantified Difference | 15N labeling reduces linewidths by orders of magnitude, enabling sub-ppm chemical shift resolution. |
| Conditions | Solid-state CP-MAS NMR of as-synthesized ZSM-5/silicalite-1 at ambient temperature. |
This exact isotopic substitution is mandatory for laboratories mapping the precise location and conformation of the SDA within microporous frameworks.
For reproducible isotopic labeling, the exact molar ratio of the SDA to the silica/alumina source must be strictly controlled. TPABr-15N is a stable, crystalline solid that allows for exact gravimetric dosing. Conversely, TPA-15N hydroxide is typically supplied or generated as an aqueous solution, which is susceptible to concentration drift and carbonate formation upon exposure to atmospheric CO2 [1].
| Evidence Dimension | Dosing precision and shelf stability |
| Target Compound Data | Solid TPABr-15N allows >99% gravimetric precision and resists atmospheric degradation. |
| Comparator Or Baseline | Aqueous TPAOH solutions experience titer degradation and carbonate contamination over time. |
| Quantified Difference | Solid bromide eliminates the 2-5% concentration variance typical of aged hydroxide solutions, ensuring exact SDA/Si ratios. |
| Conditions | Benchtop handling and storage of synthesis precursors prior to hydrothermal gel preparation. |
Procuring the solid bromide salt prevents batch-to-batch variability in expensive, isotope-labeled hydrothermal syntheses.
Understanding the transition from an amorphous aluminosilicate gel to a crystalline zeolite requires probes that are sensitive to short-range order before long-range periodicity is detectable by X-ray diffraction (XRD). The 15N chemical shift of TPABr-15N is highly sensitive to the condensation state of the surrounding silicate species, allowing the identification of intermediate nanoslabs. 13C-labeled TPA, while useful, suffers from signal overlap from the 12 carbon atoms in the propyl chains, complicating the extraction of the central nitrogen's local environment data [1].
| Evidence Dimension | Chemical shift sensitivity to local environment |
| Target Compound Data | 15N NMR provides a single, highly sensitive resonance per molecule that shifts predictably with silicate condensation. |
| Comparator Or Baseline | 13C NMR of 13C-TPA yields complex multiplets; bulk XRD cannot detect short-range precursor species. |
| Quantified Difference | 15N labeling isolates the electrostatic interactions at the central cation core without intramolecular signal interference. |
| Conditions | Multinuclear MAS NMR tracking of MFI zeolite formation from amorphous gel to crystalline product. |
This allows R&D teams to optimize crystallization times and temperatures by directly observing intermediate species that bulk analytical methods miss.
TPABr-15N is the mandatory precursor for laboratories conducting high-resolution ssNMR mapping of ZSM-5 and silicalite-1. Because the 15N nucleus eliminates the quadrupolar broadening inherent to 14N, researchers can precisely locate the structure-directing agent within the straight versus sinusoidal channels, directly validating computational models of host-guest interactions [1].
In catalyst R&D workflows focused on controlling zeolite crystal size and morphology, this compound is used to track the evolution of amorphous aluminosilicate gels into crystalline nanoslabs. The sensitivity of the 15N chemical shift to local silicate condensation provides critical kinetic data before the material exhibits long-range order detectable by XRD [2].
As a highly stable, non-hygroscopic solid salt, TPABr-15N is directly applicable in fluoride-mediated synthesis routes where high alkalinity is undesirable. It provides exact gravimetric dosing for expensive isotopic labeling, avoiding the concentration drift and carbonate contamination associated with aqueous hydroxide precursors [3].
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